3-Chloro-3-ethylheptane

Catalog No.
S15785613
CAS No.
28320-89-0
M.F
C9H19Cl
M. Wt
162.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-3-ethylheptane

CAS Number

28320-89-0

Product Name

3-Chloro-3-ethylheptane

IUPAC Name

3-chloro-3-ethylheptane

Molecular Formula

C9H19Cl

Molecular Weight

162.70 g/mol

InChI

InChI=1S/C9H19Cl/c1-4-7-8-9(10,5-2)6-3/h4-8H2,1-3H3

InChI Key

KLRHBXRASJUOMM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)(CC)Cl

3-Chloro-3-ethylheptane is an organic compound classified as a chlorinated hydrocarbon. Its molecular formula is C9H19ClC_9H_{19}Cl, and it has a molecular weight of approximately 162.7021 g/mol . The structure consists of a heptane backbone with an ethyl group and a chlorine atom attached to the third carbon, making it a tertiary alkyl chloride. This structural arrangement contributes to its unique chemical properties, including reactivity and stability in various chemical environments.

Typical of alkyl halides. Some notable reactions include:

  • Nucleophilic Substitution: In the presence of nucleophiles, such as hydroxide ions or alkoxides, 3-chloro-3-ethylheptane can undergo nucleophilic substitution reactions, resulting in the formation of alcohols or ethers.
  • Elimination Reactions: Under basic conditions, this compound can also undergo elimination reactions to form alkenes. The reaction typically leads to the formation of double bonds through the loss of hydrogen chloride.
  • Hydrolysis: When treated with water, 3-chloro-3-ethylheptane can hydrolyze to produce 3-ethylheptanol and hydrochloric acid. This reaction is significant in organic synthesis and can lead to racemization if the compound is chiral .

Several synthetic pathways exist for producing 3-chloro-3-ethylheptane:

  • Alkylation of Tertiary Halides: This method involves the alkylation of a suitable precursor compound (like heptane) with ethyl halides in the presence of a strong base.
  • Halogenation: Direct halogenation of 3-ethylheptane using chlorine gas under UV light or heat can yield 3-chloro-3-ethylheptane as a product through radical mechanisms.
  • Grignard Reagent Reaction: The reaction between a Grignard reagent derived from heptane and an appropriate chlorinating agent can also lead to the formation of this compound .

3-Chloro-3-ethylheptane has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Chemical Research: Its unique structure makes it useful for studying reaction mechanisms involving tertiary alkyl halides.
  • Industrial

Several compounds share structural similarities with 3-chloro-3-ethylheptane. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-Chloro-2-methylhexaneC7H15ClC_7H_{15}ClContains a methyl group instead of an ethyl group
2-Chloro-2-methylpentaneC6H13ClC_6H_{13}ClDifferent carbon chain length; primary chloride
1-Bromo-1-methylcyclopentaneC6H11BrC_6H_{11}BrContains a bromine atom; cyclic structure

Uniqueness

The uniqueness of 3-chloro-3-ethylheptane lies in its specific arrangement of substituents on the heptane backbone, which influences its reactivity profile compared to other chlorinated hydrocarbons. Its tertiary structure allows for distinct nucleophilic substitution pathways that may not be available to primary or secondary halides.

XLogP3

4.3

Exact Mass

162.1175283 g/mol

Monoisotopic Mass

162.1175283 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-15

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